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Abstract
RP-64477, also known as sapanisertib (and formerly as MLN0128, INK128, and TAK-228), is a

potent, selective, and orally bioavailable small molecule inhibitor of the mammalian target of

rapamycin (mTOR). As a dual inhibitor, it targets both mTOR complex 1 (mTORC1) and

mTORC2, key components of the PI3K/Akt/mTOR signaling pathway, which is frequently

dysregulated in human cancers. This document provides a comprehensive technical overview

of the discovery, history, mechanism of action, and preclinical and clinical development of RP-
64477, presenting quantitative data in structured tables, detailing experimental protocols, and

visualizing key pathways and workflows.

Discovery and History
Sapanisertib was developed by Millennium Pharmaceuticals.[1] The company was later

acquired by Takeda Pharmaceutical Company in 2008, which continued the development of the

compound.[2][3][4][5] The development of sapanisertib was aimed at overcoming the limitations

of earlier mTOR inhibitors, such as rapamycin and its analogs (rapalogs), which primarily inhibit

mTORC1.[6][7] By targeting the ATP-binding site of the mTOR kinase, sapanisertib inhibits both

mTORC1 and mTORC2, leading to a more comprehensive blockade of the PI3K/Akt/mTOR

pathway.[8][9][10]
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The investigational new drug (IND) application for sapanisertib was followed by the initiation of

Phase 1 clinical trials to evaluate its safety, tolerability, and pharmacokinetics in patients with

advanced solid tumors.[11][12]

Timeline of Key Events:

Date Event Reference

2008

Takeda acquires Millennium

Pharmaceuticals, the original

developer of sapanisertib.

[2][3][4][5]

2011

Takeda acquires Intellikine,

further strengthening its

oncology pipeline with mTOR

inhibitors like INK128

(sapanisertib).

[13]

2015

Initiation of a Phase 1 study of

a milled formulation of

sapanisertib (TAK-228) in

patients with advanced solid

tumors.

[12]

2017

A Phase 2 study of

sapanisertib in patients with

refractory metastatic renal cell

carcinoma begins.

[14]

2022

The FDA grants Fast Track

designation for sapanisertib for

the treatment of NRF2-mutated

squamous non-small cell lung

cancer (NSCLC).

[15][16][17]

Mechanism of Action: Dual Inhibition of mTORC1
and mTORC2
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RP-64477 is an ATP-competitive inhibitor of mTOR kinase, exhibiting potent and selective

inhibition of both mTORC1 and mTORC2 complexes.[8][9][10] This dual inhibition leads to a

broad suppression of downstream signaling pathways that are crucial for cell growth,

proliferation, survival, and metabolism.[6]

Signaling Pathway of RP-64477 (Sapanisertib) Inhibition:
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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of RP-64477.
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By inhibiting mTORC1, sapanisertib blocks the phosphorylation of its key downstream

effectors, p70 ribosomal S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1

(4E-BP1).[9] This leads to the suppression of protein synthesis and, consequently, cell growth

and proliferation.[9] Inhibition of mTORC2 by sapanisertib prevents the phosphorylation and

activation of Akt at serine 473, which is critical for cell survival and also plays a role in

regulating the actin cytoskeleton.[9]

Preclinical and Clinical Data
In Vitro Activity
Sapanisertib has demonstrated potent inhibitory activity against mTOR kinase in cell-free

assays and has shown antiproliferative effects across a range of cancer cell lines.

Parameter Value Cell Line/Assay Reference

IC50 (mTOR kinase) 1 nM Cell-free assay [9]

EC50

(Antiproliferative)
0.1 µM PC3 (prostate cancer) [9]

In Vivo Xenograft Studies
Preclinical studies using patient-derived xenograft (PDX) models have shown the in vivo

efficacy of sapanisertib in various cancer types, including those resistant to first-generation

mTOR inhibitors.[18][19][20]
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Cancer Model Dosing Outcome Reference

ZR-75-1 breast cancer

xenograft
0.3 mg/kg/day (oral)

Tumor growth

inhibition
[9]

Pancreatic

Neuroendocrine

Tumor (PNET) PDX

Not specified

Tumor shrinkage in

everolimus-resistant

tumors

[8][18][19][20]

B-cell acute

lymphoblastic

leukemia (B-ALL)

xenografts

Not specified

Cytostatic effect as a

single agent and

enhanced efficacy of

dasatinib

[21]

Clinical Trials
Sapanisertib has been evaluated in numerous clinical trials across a variety of solid tumors,

both as a monotherapy and in combination with other agents.

Phase 1 Study in Advanced Solid Tumors (NCT01058707)[9]

Dosing Schedule Maximum Tolerated Dose (MTD)

Once daily (QD) 6 mg

Once weekly (QW) 50 mg

3 days on/4 days off QW 9 mg

5 days on/2 days off QW 7 mg

Phase 2 Study in Refractory Metastatic Renal Cell Carcinoma (NCT03097328)[14][15][22]

Parameter Result

Objective Response Rate (ORR) 5.3% (2/38 patients)

Median Progression-Free Survival (PFS) 2.5 months
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Phase 1/2 Study in Combination with Metformin (NCT03017833)[23][24][25]

Parameter Result

Disease Control Rate (DCR) 60-63%

Partial Response (PR) 4/30 patients

Note
3 of the 4 patients with a PR had documented

PTEN mutations.

Experimental Protocols
mTOR Kinase Assay (Representative Protocol)
This protocol describes a typical in vitro kinase assay to determine the IC50 of RP-64477
against mTOR.

Preparation

Assay Detection

Prepare Assay Buffer,
ATP, Substrate, and

Recombinant mTOR Kinase

Incubate mTOR Kinase
with RP-64477

Prepare Serial Dilutions
of RP-64477

Initiate Reaction
with ATP and Substrate Stop Reaction Add Detection Reagent

(e.g., ADP-Glo) Measure Luminescence Calculate IC50

Click to download full resolution via product page

Caption: Workflow for an in vitro mTOR kinase inhibition assay.

Materials:

Recombinant human mTOR kinase

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

ATP
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Substrate (e.g., purified, inactive S6K)

RP-64477 (sapanisertib)

ADP-Glo™ Kinase Assay kit (Promega) or similar

384-well assay plates

Procedure:

Prepare serial dilutions of RP-64477 in kinase assay buffer.

Add mTOR kinase to each well of a 384-well plate.

Add the RP-64477 dilutions to the wells and incubate for 15 minutes at room temperature.

Initiate the kinase reaction by adding a mixture of ATP and substrate.

Incubate for 60 minutes at 30°C.

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay

system according to the manufacturer's instructions.

Measure luminescence using a plate reader.

Calculate the percent inhibition for each concentration of RP-64477 and determine the IC50

value by non-linear regression analysis.

Cell Proliferation Assay (AlamarBlue) (Representative
Protocol)
This protocol outlines a method to assess the antiproliferative effects of RP-64477 on cancer

cell lines.[9][26][27][28][29][30]
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Cell Preparation Treatment Assay

Seed Cells in
96-well Plates

Allow Cells to Adhere
(24 hours)

Treat with Serial Dilutions
of RP-64477 Incubate for 72 hours Add AlamarBlue Reagent Incubate for 1-4 hours Measure Fluorescence

(Ex: 560 nm, Em: 590 nm) Calculate EC50

Click to download full resolution via product page

Caption: Workflow for a cell proliferation assay using AlamarBlue.

Materials:

Cancer cell line of interest (e.g., PC3)

Complete cell culture medium

RP-64477 (sapanisertib)

AlamarBlue® cell viability reagent

96-well cell culture plates

Fluorescence plate reader

Procedure:

Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

Prepare serial dilutions of RP-64477 in complete medium.

Remove the existing medium from the cells and add the medium containing the different

concentrations of RP-64477.

Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

Add AlamarBlue® reagent (typically 10% of the culture volume) to each well.

Incubate for 1-4 hours, protected from light.
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Measure the fluorescence at an excitation wavelength of ~560 nm and an emission

wavelength of ~590 nm.

Calculate the percent viability relative to untreated control cells and determine the EC50

value.

Western Blotting for Phospho-Akt and Phospho-S6K
(Representative Protocol)
This protocol is for detecting the inhibition of mTORC1 and mTORC2 signaling by RP-64477
through the analysis of downstream protein phosphorylation.[9][31][32][33][34][35]

Sample Preparation Electrophoresis & Transfer Immunoblotting

Treat Cells with
RP-64477

Lyse Cells and
Quantify Protein SDS-PAGE Transfer to

PVDF Membrane Block Membrane Incubate with Primary
Antibody (p-Akt, p-S6K)

Incubate with HRP-conjugated
Secondary Antibody Detect with ECL Reagent

Click to download full resolution via product page

Caption: Workflow for Western blot analysis of mTOR pathway inhibition.

Materials:

Cancer cell line

RP-64477 (sapanisertib)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-S6K (Thr389),

anti-total S6K, and a loading control (e.g., anti-GAPDH)

HRP-conjugated secondary antibodies

PVDF membrane
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Enhanced chemiluminescence (ECL) detection reagents

Procedure:

Culture cells and treat with various concentrations of RP-64477 for a specified time.

Lyse the cells in ice-cold lysis buffer.

Determine protein concentration using a standard assay (e.g., BCA).

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody

for 1 hour at room temperature.

Detect the signal using an ECL reagent and an imaging system.

Strip the membrane and re-probe for total protein and a loading control to ensure equal

loading.

Xenograft Tumor Model (Representative Protocol)
This protocol describes a general procedure for evaluating the in vivo antitumor activity of RP-
64477 in a xenograft mouse model.[9][36][37]

Tumor Implantation Treatment

Evaluation

Subcutaneously Inject
Cancer Cells into

Immunocompromised Mice
Monitor Tumor Growth Randomize Mice into

Treatment Groups
Administer RP-64477
(e.g., Oral Gavage)

Measure Tumor Volume
Regularly

Monitor Body Weight
and Animal Health

Endpoint Analysis
(e.g., Tumor Weight)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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